Linoleic Acid-biotin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linoleic acid is an essential fatty acid and one of the most abundant polyunsaturated fatty acids (PUFAs) in the western diet. Deficiencies in linoleic acid are linked to defective wound healing, growth retardation, and dermatitis. Linoleic acid is metabolized by 15-LO in both plants and animals to form 9- and 13-HODE. Linoleic acid-biotin was designed to allow linoleic acid to be detected in complexes with protein-binding partners such as fatty acid binding proteins (FABPs). Biotinylated lipids have been used to capture lipid-associated proteins in the study of lipid signaling and transport.

科学的研究の応用

Biotin Synthesis from Fatty Acids

Linoleic acid, a C18 fatty acid, has been observed to play a role in the biosynthesis of biotin. Studies have shown that certain yeasts can convert linoleic acid into pimelic acid, a precursor for biotin synthesis. This conversion was also observed in strains of the yeast Rhodotorula rubra, indicating a pathway from linolenic acid to pimelic acid (Ohsugi et al., 1988). Additionally, the incorporation of linoleic acid into biotin by Bacillus species shows its efficiency as a precursor for biotin accumulation (Ohsugi et al., 1983).

Role in Health and Disease

Conjugated linoleic acid (CLA), a derivative of linoleic acid, has shown potential in various health areas. Animal studies and clinical trials suggest CLA could be beneficial in controlling body fat, enhancing immunity, reducing inflammation, and possibly having anti-carcinogenic properties (Pariza, 2004). Furthermore, CLA has been associated with reduced adipose tissue through apoptosis, indicating its role in body fat regulation and potential implications in conditions like obesity and diabetes (Tsuboyama-Kasaoka et al., 2000).

Metabolic Effects

Studies have also shown that dietary biotin can affect the desaturation and elongation of linoleic acid. In chickens, biotin deficiency resulted in altered fatty acid profiles in liver and heart lipids, suggesting a role for biotin in fatty acid metabolism (Watkins, 1990). The administration of linoleic acid did not significantly increase the excretion of methylmalonic acid, indicating its limited impact in certain metabolic conditions like methylmalonic acidaemia (Wolff et al., 1985).

Nutritional Supplementation

In dairy cows, supplementation with biotin and nicotinamide, which can affect linoleic acid metabolism, showed changes in serum glucose, fatty acid concentrations, and oxidative stress markers. This indicates potential nutritional and metabolic benefits of these supplements in dairy production (Wei et al., 2018).

Bacterial Biosynthesis and Applications

Bacterial biosynthesis of CLA from linoleic acid offers a promising approach for commercial production, with applications in food supplements due to its health benefits. Understanding bacterial CLA production mechanisms could lead to advancements in producing health-beneficial isomers (Yang et al., 2017).

特性

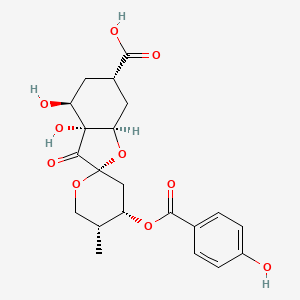

製品名 |

Linoleic Acid-biotin |

|---|---|

分子式 |

C28H48N4O3S |

分子量 |

520.8 |

同義語 |

9Z,12Z-octadecadienoyl-N’-biotinoyl-1,5-diaminopentane |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。